molecular formula C11H19NO B13247259 [(5-Methylfuran-2-YL)methyl](pentyl)amine

[(5-Methylfuran-2-YL)methyl](pentyl)amine

Cat. No.: B13247259
M. Wt: 181.27 g/mol
InChI Key: IVWYZLPEFDSHAX-UHFFFAOYSA-N
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Description

(5-Methylfuran-2-YL)methylamine is an organic compound with the molecular formula C11H19NO. It is a derivative of furan, a heterocyclic aromatic compound, and is characterized by the presence of a methyl group at the 5-position of the furan ring and a pentylamine group attached to the methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylfuran-2-YL)methylamine typically involves the reaction of 5-methylfurfural with pentylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of (5-Methylfuran-2-YL)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(5-Methylfuran-2-YL)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction may produce tetrahydrofuran derivatives .

Scientific Research Applications

(5-Methylfuran-2-YL)methylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Methylfuran-2-YL)methylamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methylfuran-2-YL)methylamine is unique due to its specific combination of a furan ring with a pentylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]pentan-1-amine

InChI

InChI=1S/C11H19NO/c1-3-4-5-8-12-9-11-7-6-10(2)13-11/h6-7,12H,3-5,8-9H2,1-2H3

InChI Key

IVWYZLPEFDSHAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC=C(O1)C

Origin of Product

United States

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